N'-(3-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)ethanediamide
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Overview
Description
N'-(3-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)ethanediamide: is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of two aromatic rings, one substituted with a methoxy group and the other with a methyl and nitro group. The oxalamide functional group is central to its structure, linking the two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)ethanediamide typically involves the reaction of 3-methoxyaniline with 2-methyl-4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with 3-methoxyaniline to form the corresponding oxalyl chloride intermediate.
Coupling reaction: The oxalyl chloride intermediate is then reacted with 2-methyl-4-nitroaniline to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
N'-(3-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The oxalamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N1-(3-methoxyphenyl)-N2-(2-methyl-4-aminophenyl)oxalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methoxyaniline, 2-methyl-4-nitroaniline, and oxalic acid.
Scientific Research Applications
N'-(3-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-(3-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the oxalamide group may facilitate binding to proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide: Similar structure but lacks the methyl group on the nitrophenyl ring.
N1-(3-methoxyphenyl)-N2-(2-methylphenyl)oxalamide: Similar structure but lacks the nitro group on the methylphenyl ring.
Uniqueness
N'-(3-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)ethanediamide is unique due to the presence of both the methoxy and nitro groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-N'-(2-methyl-4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-10-8-12(19(22)23)6-7-14(10)18-16(21)15(20)17-11-4-3-5-13(9-11)24-2/h3-9H,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBNLFBIYVHDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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